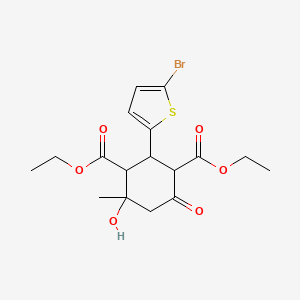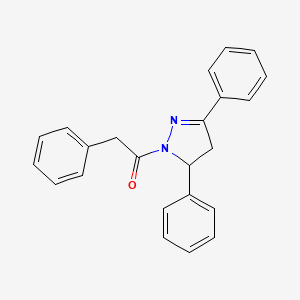![molecular formula C20H17ClN2O4 B4010501 N-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}phenylalanine](/img/structure/B4010501.png)
N-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}phenylalanine
Description
The study of compounds related to phenylalanine derivatives, including those with modifications such as chlorophenyl groups and isoxazolyl moieties, plays a crucial role in understanding their biochemical and pharmacological activities. These compounds are often synthesized and analyzed for their potential as biodynamic agents, pharmaceuticals, and in the study of peptide-protein interactions.
Synthesis Analysis
The synthesis of complex phenylalanine derivatives often involves multi-step chemical reactions. For example, Rajanarendar et al. (2009) described the synthesis of isoxazolyl thiazolyl thiazolidinones starting from isoxazolyl chloroacetamide, showcasing a methodology that could be adapted for synthesizing the compound , focusing on the incorporation of chlorophenyl and isoxazolyl groups into the phenylalanine core (Rajanarendar, Ramesh, Srinivas, & Shaik, 2009).
Molecular Structure Analysis
The molecular structure and spectroscopic characterization of related compounds, such as chlorophenyl and isoxazolyl derivatives, have been thoroughly studied using techniques like DFT and TD-DFT calculations, as well as NLO and NBO analyses. These studies provide insights into the electronic structure, molecular geometry, and spectral properties, which are essential for understanding the chemical behavior and reactivity of the compound (Wazzan, Al-Qurashi, & Faidallah, 2016).
Chemical Reactions and Properties
The chemical behavior of phenylalanine derivatives can be influenced by their functional groups. For instance, the presence of a chlorophenyl group might affect the compound's reactivity towards nucleophilic or electrophilic attacks, as well as its participation in coordination chemistry and luminescence properties, similar to the findings by Yamauchi et al. (2013) in their study on europium complexes with phenylalanine derivatives (Yamauchi, Hashibe, Murase, Hagiwara, Matsumoto, & Tsuchimoto, 2013).
properties
IUPAC Name |
2-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3-phenylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O4/c1-12-17(18(23-27-12)14-9-5-6-10-15(14)21)19(24)22-16(20(25)26)11-13-7-3-2-4-8-13/h2-10,16H,11H2,1H3,(H,22,24)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEKMURZKNYJGAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC(CC3=CC=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-3-nitro-2H-chromen-2-one](/img/structure/B4010420.png)
![2-(1-(cyclohexylmethyl)-4-{[5-(1-pyrrolidinylmethyl)-2-thienyl]methyl}-2-piperazinyl)ethanol](/img/structure/B4010425.png)
![N-[2-(1-naphthyloxy)ethyl]-2-furamide](/img/structure/B4010432.png)
![1-[(2,1,3-benzothiadiazol-5-ylamino)carbonothioyl]-N,N-diethyl-3-piperidinecarboxamide](/img/structure/B4010441.png)
![4-(3-{3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}-3-oxopropyl)pyridine](/img/structure/B4010444.png)
![5-{[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-ethyl-2-thioxo-4-imidazolidinone](/img/structure/B4010451.png)
![N-(3-acetylphenyl)-2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)acetamide](/img/structure/B4010460.png)
![5-{5-bromo-2-[(3-fluorobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-4-imidazolidinone](/img/structure/B4010464.png)

![5-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]-1,2,3-benzothiadiazole](/img/structure/B4010483.png)



